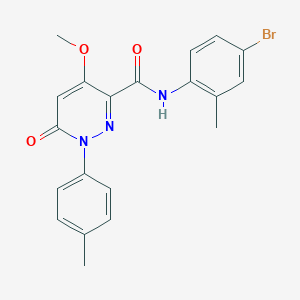

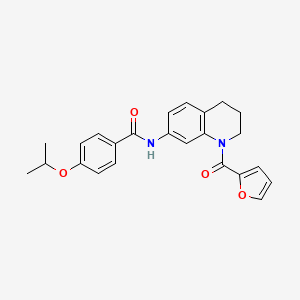

4'-(3-氟苯甲氧基)苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 4'-(3-Fluorobenzyloxy)acetophenone often involves cyclization and alkylation reactions. A study by Alkhathlan (2003) presents a method for cyclizing 2-hydroxyacetophenone hydrazones to form benzoxazinones, which upon treatment with alcohols, yield alkoxy methyl and fluoro methyl benzoxazinones. This method indicates a route that could be adapted for synthesizing derivatives of 4'-(3-Fluorobenzyloxy)acetophenone through specific substitutions and modifications in the reaction conditions (Alkhathlan, 2003).

Molecular Structure Analysis

Molecular structure analysis of acetophenone derivatives involves determining the spatial arrangement of atoms and the electronic structure of the molecule. Studies often utilize techniques such as X-ray crystallography and spectroscopy to elucidate these structures. For example, the structural analysis of similar compounds by Hauteville et al. (1999) and Ivashchenko et al. (2019) provide insights into the crystal packing, hydrogen bonding, and electronic configurations that could be relevant to understanding the molecular structure of 4'-(3-Fluorobenzyloxy)acetophenone (Hauteville et al., 1999); (Ivashchenko et al., 2019).

Chemical Reactions and Properties

Chemical properties of acetophenone derivatives, including reactivity patterns and stability, can be inferred from their behavior in various chemical reactions. For instance, the Baeyer-Villiger oxidation of 4-hydroxyacetophenone by Pseudomonas fluorescens ACB demonstrates the substrate's susceptibility to enzymatic transformations, a property that may extend to 4'-(3-Fluorobenzyloxy)acetophenone under similar conditions (Kamerbeek et al., 2001).

Physical Properties Analysis

The physical properties of 4'-(3-Fluorobenzyloxy)acetophenone, such as melting point, boiling point, and solubility, can be studied through methods like differential scanning calorimetry and solubility testing. Although specific studies on 4'-(3-Fluorobenzyloxy)acetophenone are scarce, the methodologies applied in the physical property analyses of similar compounds provide a basis for such investigations.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of 4'-(3-Fluorobenzyloxy)acetophenone in chemical syntheses and its potential applications. Studies on similar compounds, such as the electron-capture detection analysis by Wang et al. (1997), offer insights into the electron affinity and reactivity of acetophenone derivatives, which could be indicative of the chemical properties of 4'-(3-Fluorobenzyloxy)acetophenone (Wang et al., 1997).

科学研究应用

生物贝尔-维利格氧化

4'-(3-氟苄氧基)乙酮,一种氟化乙酮,已在生物贝尔-维利格氧化过程的背景下进行研究。该研究使用19F核磁共振(NMR)来表征各种氟化乙酮,包括4'-(3-氟苄氧基)乙酮的时间依赖性转化。发现假单胞菌Pseudomonas fluorescens ACB的整个细胞将4'-氟乙酮转化为4-氟苯酚,将4'-氟-2'-羟基乙酮转化为4-氟邻苯二酚。这个过程作为生产工业相关化学品的宝贵方法 (Moonen, Rietjens, & van Berkel, 2001)。

3-酮喹啉的合成

通过环化合成3-酮喹啉的研究使用苯氧基乙酮作为β-O-4'木质素模型。这种铱催化的脱氢缩合反应在2-氨基苯甲醇和苯氧基乙酮之间进行,包括4'-(3-氟苄氧基)乙酮,展示了制备有价值的3-酮喹啉衍生物的能力,这是以前用其他方法挑战性的过程 (Zhang et al., 2023)。

对轻钢腐蚀的抑制

在腐蚀抑制领域,如4-氟基乙酮-O-1'-(1',3',4'-三唑基)-甲烯肟等乙酮衍生物已被合成并研究作为酸性介质中轻钢腐蚀的抑制剂。使用重量损失和电化学技术评估了这些抑制剂的功效,揭示了对轻钢腐蚀控制的显著贡献 (Li, He, Pei, & Hou, 2007)。

化学性质和反应途径

各种研究已经调查了包括4'-(3-氟苄氧基)乙酮在内的氟化乙酮的化学性质和反应途径。这些包括对电子性质的理论研究,如最高占据分子轨道(HOMO)、最低未占据分子轨道(LUMO)能级和能隙(LUMO-HOMO),对于理解它们的化学行为和潜在应用有重要贡献 (Guo et al., 2014)。

未来方向

属性

IUPAC Name |

1-[4-[(3-fluorophenyl)methoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKVEEAJHDPMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(3-Fluorobenzyloxy)acetophenone | |

CAS RN |

1044063-98-0 |

Source

|

| Record name | 1044063-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)

![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)

![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)